molecular formula C7H5NO B165842 Benzoxazole CAS No. 273-53-0

Benzoxazole

Cat. No.: B165842
CAS No.: 273-53-0
M. Wt: 119.12 g/mol
InChI Key: BCMCBBGGLRIHSE-UHFFFAOYSA-N
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Description

Benzoxazole is an aromatic organic compound with the molecular formula C₇H₅NO. It consists of a benzene ring fused to an oxazole ring, forming a bicyclic structure. This compound is relatively stable due to its aromaticity, but it also has reactive sites that allow for functionalization. This compound is found in various pharmaceutical drugs and is used as a starting material for the synthesis of larger, bioactive structures .

Mechanism of Action

Target of Action

Benzoxazole is a heterocyclic aromatic compound that has been extensively used in medicinal chemistry due to its diverse biological applications . It interacts with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . These derivatives elicit their function by targeting various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , cholinesterases , etc. that are involved in the pathway of disease formation and proliferation .

Mode of Action

The structural makeup of the this compound scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

This compound derivatives have the ability to target a wide range of metabolic pathways and cellular processes in disease pathology . They function by targeting various enzymes or proteins that are involved in the pathway of disease formation and proliferation .

Pharmacokinetics

The lipophilic nature of benzoxazoles allows hydrophobic interaction with target proteins , which may influence its bioavailability and distribution.

Result of Action

This compound and its derivatives exhibit a wide range of biological activities including antimicrobial , antitumor , antioxidant , antiviral , antitubercular , and anthelmintic properties, among others. The this compound skeleton also forms the active component in many marketed drugs .

Action Environment

The structural makeup of this compound allows it to efficiently interact with biological targets, which may be influenced by the biochemical environment of the target site .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoxazole can be synthesized through various methods, primarily using 2-aminophenol as a precursor. Some common synthetic routes include:

Industrial Production Methods: Industrial production of this compound often involves the condensation of 2-aminophenol with carboxylic acids or their derivatives under high-temperature conditions. Catalysts such as metal catalysts or ionic liquids are frequently used to enhance the reaction efficiency .

Chemical Reactions Analysis

Properties

IUPAC Name

1,3-benzoxazole
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InChI

InChI=1S/C7H5NO/c1-2-4-7-6(3-1)8-5-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMCBBGGLRIHSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
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URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

29791-96-6
Record name Benzoxazole, homopolymer
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DSSTOX Substance ID

DTXSID8059768
Record name Benzoxazole
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White solid; mp = 28-31 deg C; [Alfa Aesar MSDS]
Record name Benzoxazole
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Vapor Pressure

0.24 [mmHg]
Record name Benzoxazole
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CAS No.

273-53-0
Record name Benzoxazole
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Synthesis routes and methods I

Procedure details

A mixture of 2-(3,5-dimethoxy-4-methylphenyl)-1,3-benzoxazole (260 mg, 1 mmol), carbon tetrachloride (4.2 mL), benzoyl peroxide (15 mg, 0.06 mmol) and N-bromosuccinimide (270 mg, 1.5 mmol) was heated to reflux conditions under argon overnight. Concentration of cooled reaction mixture in vacuo afforded a yellow solid. Flash chromatography on silica gel of crude material using 1:4 EtOAc:hexanes gave the desired intermediate, 2-[4-bromomethyl)-3,5-dimethoxyphenyl]-1,3-benzoxazole, as a colorless solid.
Name
2-(3,5-dimethoxy-4-methylphenyl)-1,3-benzoxazole
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
15 mg
Type
reactant
Reaction Step One
Quantity
270 mg
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of compound 10 (200 mg, 0.68 mmol) in CH2Cl2 (5 mL) was added BBr3 (1M in CH2Cl2, 1 mL, 1 mmol) dropwise. The resulting solution was allowed to stir for 48 h. The solvent was removed by evaporation (in vacuo) and the residue was dissolved in ethyl acetate and washed with saturated NaHCO3. The organic layer was dried over MgSO4 and evaporated (in vacuo). The residue was purified using column chromatography (30% ethyl acetate/hexanes) to yield compound 8 as a white solid.
Name
compound 10
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Hydrogen tetrafluoroborate (6.79 mL, 48% w/w) was added drop wise to a solution of 2-(phenylamino)phenol (9 g, 48.6 mmol) in 30 mL methanol. After 30 minutes of stirring, the solvent was removed under vacuum and (EtO)3CH (30 mL) was added. The resulting solution was stirred at room temperature under N2 overnight to give a white suspension. The solid was filtered and washed with diethyl ether to give 10 g of product (72%).
Quantity
6.79 mL
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
72%

Synthesis routes and methods IV

Procedure details

The title compound was prepared in accordance with the general method of Example 1, from 2-bromopyridine (41 mg, 0.26 mmol) and 2-(but-3-ynyl)-7-isopropyl-benzo[d]oxazole (55 mg, 0.26 mmol). The crude residue was purified by flash chromatography (DCM/MeOH 99:1) to yield 4.2 mg (14 μmol, 6%) of 7-isopropyl-2-(pyridin-2-yl)but-3-ynyl)benzo[d]oxazole as a red oil.
Quantity
41 mg
Type
reactant
Reaction Step One
Name
2-(but-3-ynyl)-7-isopropyl-benzo[d]oxazole
Quantity
55 mg
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

To form 5-vinyl-2-methylbenzoxazole (4aa), the general procedure was followed using 5-chloro-2-methylbenzoxazole (3d) (167 mg, 1.01 mmol), vinyl MIDA boronate (2g) (218 mg, 1.19 mmol), SPhos (42 mg, 0.10 mmol) and Pd(OAc)2 (11 mg, 0.050 mmol). The reaction time and temperature were modified so that the reaction mixture was heated to 100° C. for 2 h. Benzoxazole 4aa was isolated as a pale golden liquid (152 mg, 96%). TLC (hexanes:EtOAc 3:1) Rf=0.46, visualized by UV (254 nm).
Quantity
167 mg
Type
reactant
Reaction Step One
[Compound]
Name
vinyl MIDA boronate
Quantity
218 mg
Type
reactant
Reaction Step Two
Name
Quantity
42 mg
Type
reactant
Reaction Step Three
Quantity
11 mg
Type
catalyst
Reaction Step Four
Yield
96%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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